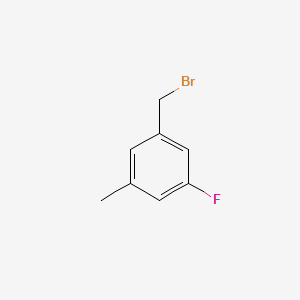

3-Fluoro-5-methylbenzyl bromide

Description

BenchChem offers high-quality 3-Fluoro-5-methylbenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-methylbenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDKNKUVHSULSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380941 | |

| Record name | 3-Fluoro-5-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212268-39-8 | |

| Record name | 3-Fluoro-5-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide (CAS No. 212268-39-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Fluoro-5-methylbenzyl bromide. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry, and building blocks such as 3-Fluoro-5-methylbenzyl bromide are pivotal in this endeavor. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the practical application of this versatile reagent.

Introduction to 3-Fluoro-5-methylbenzyl bromide: A Key Fluorinated Building Block

3-Fluoro-5-methylbenzyl bromide, registered under CAS number 212268-39-8, is a halogenated aromatic compound of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzyl bromide moiety with fluorine and methyl substituents on the aromatic ring, imparts a unique combination of reactivity and physicochemical properties.

The presence of the fluorine atom is of particular importance. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[1] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, fluorinated building blocks like 3-Fluoro-5-methylbenzyl bromide are highly sought after by medicinal chemists for the synthesis of novel therapeutic agents.[1][2]

This guide will delve into the synthesis, characterization, reactivity, and applications of this compound, with a focus on its role in the development of bioactive molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 212268-39-8 | [3] |

| Molecular Formula | C₈H₈BrF | [3] |

| Molecular Weight | 203.05 g/mol | [3] |

| Appearance | Not explicitly stated, but related compounds are clear to light yellow liquids. | [2][4] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂Br), the aromatic protons, and the methyl protons. The benzylic protons would appear as a singlet, typically downfield due to the electron-withdrawing bromine atom. The aromatic protons would exhibit splitting patterns influenced by both the fluorine and methyl groups. The methyl protons would appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would be in the aliphatic region but shifted downfield. The aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

2.1.2. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzyl cation.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key expected absorptions include C-H stretching of the aromatic ring and the methyl and methylene groups, C=C stretching of the aromatic ring, and the C-Br stretching vibration.

Synthesis of 3-Fluoro-5-methylbenzyl bromide

The primary synthetic route to 3-Fluoro-5-methylbenzyl bromide involves the radical bromination of 3-fluoro-5-methyltoluene. This reaction selectively targets the benzylic position, which is activated for radical halogenation.

Caption: Synthesis of 3-Fluoro-5-methylbenzyl bromide.

Detailed Experimental Protocol: Radical Bromination

The following is a generalized protocol for the synthesis of benzyl bromides from toluenes, adapted for the specific synthesis of 3-Fluoro-5-methylbenzyl bromide.

Materials:

-

3-Fluoro-5-methyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 3-fluoro-5-methyltoluene and carbon tetrachloride under an inert atmosphere.

-

Addition of Reagents: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and irradiated with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction.

-

Monitoring the Reaction: The reaction progress is monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product. The disappearance of the less dense NBS from the top of the solvent as it is converted to the denser succinimide, which sinks, can also be a visual indicator of reaction progress.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

-

Radical Initiator (AIBN/BPO): These compounds decompose upon heating to generate radicals, which initiate the chain reaction.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent side reactions with oxygen, which can act as a radical scavenger.

-

Solvent: A non-polar solvent like carbon tetrachloride is used to dissolve the reactants and facilitate the radical chain reaction.

Reactivity and Applications in Drug Discovery

The reactivity of 3-Fluoro-5-methylbenzyl bromide is dominated by the lability of the benzylic bromine atom, making it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the 3-fluoro-5-methylbenzyl moiety into a wide range of molecules.

Caption: General Sₙ2 reactivity of 3-Fluoro-5-methylbenzyl bromide.

This reactivity is harnessed in the synthesis of various biologically active compounds, including potential treatments for a range of diseases. While specific examples detailing the use of 3-Fluoro-5-methylbenzyl bromide are often found within proprietary patent literature, the general utility of fluorinated benzyl bromides is well-documented in the synthesis of antidiabetic, antiviral, and anti-cancer agents.[2]

For instance, a related compound, 3-methyl-D3-benzyl bromide, is utilized as a medical intermediate to synthesize stable isotope-labeled active pharmaceutical ingredients for new drug research and development.[5] This highlights the role of such benzyl bromides as crucial building blocks in pharmaceutical synthesis.

Safety and Handling

3-Fluoro-5-methylbenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.[5]

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[5]

-

Harmful: May be harmful if swallowed.[5]

-

Irritant: May cause respiratory irritation.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Ventilation: Use only outdoors or in a well-ventilated area.[5]

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[5] Store in an inert atmosphere at 2-8°C.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

First-Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[5]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately.[5]

-

Inhalation: If not breathing, give artificial respiration. Remove from exposure and lie down.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Ingestion can cause severe swelling and damage to delicate tissues.[5]

Conclusion

3-Fluoro-5-methylbenzyl bromide is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive benzylic bromide and the advantageous properties imparted by the fluorine substituent makes it a key intermediate in the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide has aimed to provide a comprehensive and practical overview to assist researchers in their endeavors.

References

- Google Patents. (2020). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.

-

MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

-

Angene. (n.d.). 3-Fluoro-5-methylbenzyl bromide, 97%. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. rsc.org [rsc.org]

- 3. 3-Chloro-2-fluoro-5-methylbenzyl bromide | C8H7BrClF | CID 131049223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-FLUORO-3-METHYLBENZYL BROMIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents [patents.google.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of 3-Fluoro-5-methylbenzyl bromide, a critical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior, synthesis protocols, and application-specific utility. We will delve into its physicochemical properties, reactivity, synthesis, and safe handling protocols, grounding all claims in authoritative references to ensure scientific integrity.

3-Fluoro-5-methylbenzyl bromide (C₈H₈BrF) is a substituted toluene derivative featuring a bromomethyl group, a fluorine atom, and a methyl group on the aromatic ring.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for introducing a fluoro-methyl-benzyl moiety into larger, more complex molecules.

The fluorine atom enhances metabolic stability and lipophilicity in target molecules, a highly desirable trait in drug design.[2][3] The benzylic bromide provides a reactive handle for nucleophilic substitution, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(bromomethyl)-3-fluoro-5-methylbenzene | PubChem[1] |

| CAS Number | 1807208-52-1 (example) | PubChem |

| Molecular Formula | C₈H₈BrF | PubChem[1] |

| Molecular Weight | 203.05 g/mol | ChemicalBook[4] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |

| Boiling Point | 105-106°C at 10 mmHg | ChemicalBook[4] |

| Density | ~1.456 g/cm³ (Predicted) | ChemicalBook[4] |

| Solubility | Insoluble in water | ChemicalBook[4] |

| SMILES | CC1=CC(=CC(=C1)F)CBr | PubChem[1] |

| InChI Key | PVDKNKUVHSULSN-UHFFFAOYSA-N | PubChem[1] |

Note: Physical properties can vary slightly between suppliers and based on purity.

Synthesis Pathway: From Toluene to Functionalized Intermediate

The most common and industrially scalable synthesis of benzyl bromides involves the free-radical bromination of the corresponding methyl-substituted benzene. In the case of 3-Fluoro-5-methylbenzyl bromide, the starting material is 3-fluoro-5-methyltoluene.

Causality in Experimental Design: The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate. NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination while minimizing unwanted aromatic ring bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by creating the initial bromine radical. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, which facilitates the radical chain mechanism.

Caption: Workflow for the synthesis of 3-Fluoro-5-methylbenzyl bromide.

Detailed Experimental Protocol:

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-methyltoluene (1.0 eq) and carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or a 250W sun lamp to facilitate radical initiation. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the denser succinimide (a byproduct) has fully precipitated.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure 3-Fluoro-5-methylbenzyl bromide as a colorless to light yellow liquid.[4]

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic M/M+2 isotopic pattern for bromine in the mass spectrum is a key validation point.

Core Reactivity: The Nucleophilic Substitution Hub

The utility of 3-Fluoro-5-methylbenzyl bromide as a synthetic intermediate stems from the high reactivity of the benzylic C-Br bond. The bromine atom is an excellent leaving group, and the resulting benzylic carbocation is resonance-stabilized by the aromatic ring. This makes the compound highly susceptible to nucleophilic substitution reactions (SN1 and SN2 pathways).[5]

This reactivity allows for the covalent attachment of the 3-fluoro-5-methylbenzyl group to a wide array of nucleophiles, including:

-

Oxygen Nucleophiles: Alcohols and phenols react to form ethers.

-

Nitrogen Nucleophiles: Amines react to form secondary or tertiary amines.

-

Sulfur Nucleophiles: Thiols react to form thioethers.

-

Carbon Nucleophiles: Cyanide or enolates react to form new C-C bonds.

Caption: General nucleophilic substitution pathway for 3-Fluoro-5-methylbenzyl bromide.

This versatile reactivity is the cornerstone of its application in drug discovery, where it is used to build complex molecular architectures from simpler precursors.

Applications in Drug Development and Beyond

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles.[3] 3-Fluoro-5-methylbenzyl bromide serves as a key intermediate for introducing the fluorinated benzyl moiety.

-

Pharmaceutical Synthesis: It is a vital building block in the synthesis of active pharmaceutical ingredients (APIs).[6] Its derivatives are explored for a range of therapeutic areas, leveraging the improved metabolic stability and binding affinity conferred by the fluoro- and methyl- groups.

-

Agrochemicals: Similar to pharmaceuticals, the compound is used to develop advanced pesticides and herbicides where enhanced efficacy and environmental stability are crucial.[2][6]

-

Materials Science: It is employed in the synthesis of specialty polymers and functional coatings. The halogenated structure can impart desirable properties such as thermal stability and chemical resistance.[2][7]

Safety, Handling, and Storage: A Protocol of Trustworthiness

3-Fluoro-5-methylbenzyl bromide is a reactive and hazardous chemical that demands strict adherence to safety protocols. It is classified as a corrosive and lachrymatory substance.[4][8]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[8][9] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[10][11] |

Mandatory Handling and Storage Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[8] Emergency eye wash fountains and safety showers must be immediately accessible.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10] The compound may be light-sensitive, so storage in an amber bottle is recommended.[12]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

First-Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

References

- Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl bromide.

- Fisher Scientific. (2025). Safety Data Sheet.

- X-MOL. (n.d.). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?.

- PubChem. (n.d.). 3-Fluorobenzyl bromide. National Center for Biotechnology Information.

- Guidechem. (n.d.). 3-Methylbenzyl bromide 620-13-3 wiki.

- ChemicalBook. (n.d.). 3-Fluorobenzyl bromide synthesis.

- Pharmaffiliates. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde.

- Fisher Scientific. (n.d.). Material Safety Data Sheet Benzyl bromide.

- Pharmaffiliates. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations.

- PubChemLite. (n.d.). 3-fluoro-5-methylbenzyl bromide (C8H8BrF).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Synquest Labs. (n.d.). 3-Fluoro-5-iodo-4-methylbenzyl bromide Safety Data Sheet.

- Google Patents. (n.d.). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.

- Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 3-Chloro-2-fluoro-5-methylbenzyl bromide. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2-FLUORO-3-METHYLBENZYL BROMIDE.

- Sigma-Aldrich. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl bromide.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Wall, L. A., et al. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(3), 277-287.

- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 264-272.

- Chem-Impex. (n.d.). 3-Chloro-5-fluorobenzyl bromide.

- MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1637.

- PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20087-20091.

- Thermo Fisher Scientific. (n.d.). 2-Fluoro-3-methylbenzyl bromide, 97%.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl Bromide.

- Pharmaffiliates. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.

- RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 20087-20091.

- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 264-272.

- White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth.

- The Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis.

- PubMed. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology, 3(4), 203-7.

Sources

- 1. PubChemLite - 3-fluoro-5-methylbenzyl bromide (C8H8BrF) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-FLUORO-3-METHYLBENZYL BROMIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. westliberty.edu [westliberty.edu]

3-Fluoro-5-methylbenzyl bromide synthesis route

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylbenzyl Bromide

Abstract

3-Fluoro-5-methylbenzyl bromide is a key fluorinated building block in medicinal chemistry and organic synthesis, valued for its ability to introduce the 3-fluoro-5-methylbenzyl moiety into complex target molecules. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This guide provides a comprehensive overview of the principal synthesis route to this compound: the free-radical benzylic bromination of 3-fluoro-5-methyltoluene. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss process optimization, and outline critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important synthetic intermediate.

Introduction: Strategic Synthesis of a Fluorinated Building Block

The synthesis of halogenated organic compounds, particularly benzyl bromides, is a fundamental process in the production of a wide array of pharmaceuticals and other fine chemicals.[2] 3-Fluoro-5-methylbenzyl bromide stands out due to the unique electronic properties conferred by the fluorine atom, which can modulate the reactivity of the molecule and serve as a site for further functionalization.[1]

The most direct and industrially scalable approach to synthesizing 3-fluoro-5-methylbenzyl bromide is through the selective bromination of the methyl group of 3-fluoro-5-methyltoluene. This transformation, known as benzylic bromination, leverages a free-radical pathway to achieve high regioselectivity, targeting the carbon adjacent to the aromatic ring.[3] The method of choice for this reaction is typically the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent.[4] This reagent is favored over molecular bromine (Br₂) because it allows for a low, steady concentration of bromine in the reaction medium, which is crucial for favoring the desired radical substitution pathway over competing electrophilic aromatic addition.[4]

Mechanistic Deep Dive: The Wohl-Ziegler Free-Radical Bromination

The selective bromination of the benzylic position of 3-fluoro-5-methyltoluene is a classic example of a free-radical chain reaction.[3][5] Understanding this mechanism is paramount to controlling the reaction and optimizing the yield of the desired product. The process is comprised of three distinct phases: initiation, propagation, and termination.[3][5]

The Free-Radical Chain Mechanism

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), upon heating or exposure to UV light. This generates two highly reactive radicals.[3] These initiator radicals are not directly involved in the main bromination cycle but serve to start the chain by generating the first bromine radical. A small amount of HBr, often present as an impurity or formed in situ, reacts with NBS to produce a low concentration of molecular bromine (Br₂). The initiator or light then cleaves the weak Br-Br bond homolytically to form two bromine radicals (Br•).[5][6]

-

Propagation: This is the "chain" portion of the reaction and consists of two key steps that repeat cyclically:

-

A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-5-methyltoluene. This step is highly selective for the benzylic position because the resulting 3-fluoro-5-methylbenzyl radical is significantly stabilized by resonance with the aromatic ring. The C-H bond at the benzylic position is weaker (about 88 kcal/mol) than a typical alkyl C-H bond (98 kcal/mol), making this abstraction favorable.[6]

-

The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product, 3-fluoro-5-methylbenzyl bromide, and a new bromine radical (Br•).[4] This new bromine radical can then participate in another hydrogen abstraction, thus propagating the chain.

-

-

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂ or the reaction of a bromine radical with a benzyl radical.[5]

The Critical Role of N-Bromosuccinimide (NBS)

The use of NBS is the cornerstone of modern benzylic bromination. Its primary function is to provide a constant, low concentration of Br₂.[4][6] This is crucial for selectivity. A high concentration of Br₂ would favor undesirable side reactions, such as electrophilic addition to the electron-rich aromatic ring. NBS reacts with the HBr generated during the propagation step to regenerate Br₂, ensuring the chain reaction continues efficiently without a buildup of bromine.[6]

Figure 1: The free-radical chain mechanism of the Wohl-Ziegler bromination.

Detailed Synthesis Protocol

This section provides a representative, field-proven protocol for the synthesis of 3-fluoro-5-methylbenzyl bromide.

Starting Material and Reagents

The primary starting material is 3-fluoro-5-methyltoluene (CAS 352-70-5), which is a commercially available colorless liquid.[7][8][9]

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 3-Fluoro-5-methyltoluene | 352-70-5 | 126.15 | Starting material |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Brominating agent |

| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | Radical initiator |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | Anhydrous solvent (Note: Use with caution) |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-5-methyltoluene (25.2 g, 0.2 mol) and anhydrous carbon tetrachloride (250 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (37.4 g, 0.21 mol, 1.05 eq) and AIBN (0.33 g, 0.002 mol, 0.01 eq) to the flask.

-

Reaction Execution: The reaction mixture is heated to reflux (approx. 77°C for CCl₄) with vigorous stirring under a nitrogen atmosphere. The reaction can be monitored by observing the disappearance of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which floats. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining HBr and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 3-fluoro-5-methylbenzyl bromide as a clear, colorless to pale yellow liquid.

Figure 2: A step-by-step workflow for the synthesis of 3-fluoro-5-methylbenzyl bromide.

Process Optimization and Key Considerations

-

Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for Wohl-Ziegler reactions due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents such as acetonitrile, cyclohexane, or benzene are often used. The choice of solvent can influence reaction rates and selectivity.

-

Initiation Method: While chemical initiators like AIBN or benzoyl peroxide are common, photochemical initiation using a broad-spectrum lamp can also be effective and may offer milder reaction conditions.[10]

-

Monitoring the Reaction: Progress can be monitored using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Side Products: The primary side product is the dibrominated species, 3-fluoro-5-(dibromomethyl)benzyl bromide. Its formation can be minimized by using a slight excess of the starting toluene or by carefully controlling the stoichiometry of NBS. Over-bromination can be an issue if the reaction is left for too long.

Critical Safety and Handling Protocols

Executing this synthesis requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

-

Reagent Hazards:

-

N-Bromosuccinimide (NBS): An oxidizing solid that can cause severe skin burns and eye damage.[11] It is harmful if swallowed and should be handled in a fume hood with appropriate personal protective equipment.[11] Avoid contact with combustible materials.

-

Carbon Tetrachloride (CCl₄): A toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause severe liver damage. All handling must be performed in a well-ventilated fume hood.

-

AIBN: Can decompose upon heating to release nitrogen gas and toxic fumes. Store in a cool place.

-

-

Product Hazards:

-

Personal Protective Equipment (PPE) and Controls:

Conclusion

The synthesis of 3-fluoro-5-methylbenzyl bromide via the Wohl-Ziegler bromination of 3-fluoro-5-methyltoluene is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the free-radical mechanism, careful control of reaction conditions to ensure selectivity, and unwavering adherence to safety protocols are essential for the successful and safe execution of this procedure. This guide provides the foundational knowledge for researchers to confidently prepare this compound for applications in drug discovery and advanced material science.

References

-

BYJU'S. Mechanism of Free Radical Bromination. [Link]

-

Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). (2022-01-27). [Link]

-

Chemistry LibreTexts. (2023-10-13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Pearson, R. E., & Martin, J. C. (1963). Relative Rates of Bromination of a-Substituted Toluenes by N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142-3146. [Link]

-

Chemistry LibreTexts. (2019-06-05). 5.5. The Free-Radical Chain Reaction. [Link]

- Google Patents. (1993).

-

ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]

-

Lovins, R. E., Andrews, L. J., & Keefer, R. M. (1969). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 34(4), 1138-1140. [Link]

-

Master Organic Chemistry. (2011-06-10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Loba Chemie. (2016-05-12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

-

ChemScience. (2024-04-08). Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Master Organic Chemistry. (2013-10-31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

-

PubChem. 1-Bromo-3-fluoro-5-methylbenzene. [Link]

- Google Patents. (2000).

-

Osbourn, J. (2014-02-17). meta-Fluorotoluene Synthesis. YouTube. [Link]

- Google Patents. (2000).

-

Khan Academy. Reactions at the benzylic position. [Link]

- Google Patents. (2019). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.

-

Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]

-

NIST. Benzene, 1-fluoro-3-methyl-. [Link]

-

PubChem. 1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene. [Link]

-

ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

- Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

PubChem. 4-Bromo-3-fluorotoluene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

-

PubChem. 3-Fluoro-5-methylheptane. [Link]

- Google Patents. (2011). CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide.

-

Beilstein Journal of Organic Chemistry. (2016-02-03). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CAS 352-70-5: 3-Fluorotoluene | CymitQuimica [cymitquimica.com]

- 8. 3-Fluorotoluene | 352-70-5 [amp.chemicalbook.com]

- 9. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Fluoro-5-methylbenzyl bromide: A Technical Guide

This guide provides a comprehensive technical overview of the expected spectroscopic data for 3-Fluoro-5-methylbenzyl bromide (C₈H₈BrF), a key intermediate in pharmaceutical and agrochemical research. For professionals in drug development and chemical synthesis, understanding the spectral signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features based on fundamental principles of organic spectroscopy.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The following diagram illustrates the structure of 3-Fluoro-5-methylbenzyl bromide and the numbering convention used in this guide for spectral assignments.

Caption: Molecular structure of 3-Fluoro-5-methylbenzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For 3-Fluoro-5-methylbenzyl bromide, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and two signals in the aliphatic region. The chemical shift (δ) is influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the methyl group.[2]

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Ar-H (H2) | ~7.0-7.2 | Doublet of doublets (dd) or triplet (t) | JH-H ≈ 2-3, JH-F ≈ 8-10 |

| Ar-H (H4) | ~6.8-7.0 | Doublet of doublets (dd) or triplet (t) | JH-H ≈ 2-3, JH-F ≈ 8-10 |

| Ar-H (H6) | ~7.1-7.3 | Singlet (s) or narrow multiplet | |

| -CH ₂Br | ~4.5 | Singlet (s) | |

| -CH ₃ | ~2.3 | Singlet (s) |

Expertise & Experience: The benzylic protons (-CH₂Br) are significantly deshielded due to the adjacent bromine atom and the aromatic ring, hence their expected downfield shift to around 4.5 ppm. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The magnitude of the through-bond fluorine-proton coupling constant (JH-F) is dependent on the number of bonds separating the nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups, with the carbon attached to fluorine showing a characteristic large coupling constant (JC-F).[3]

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

| C -Br | ~32-35 | Singlet (s) | |

| C -CH₃ | ~20-22 | Singlet (s) | |

| Ar-C -CH₂Br (C1) | ~138-141 | Doublet (d) | JC-F ≈ 3-5 |

| Ar-C H (C2) | ~115-118 | Doublet (d) | JC-F ≈ 20-25 |

| Ar-C -CH₃ (C3) | ~140-143 | Singlet (s) | |

| Ar-C H (C4) | ~120-123 | Doublet (d) | JC-F ≈ 20-25 |

| Ar-C -F (C5) | ~160-164 | Doublet (d) | JC-F ≈ 240-250 |

| Ar-C H (C6) | ~128-131 | Doublet (d) | JC-F ≈ 3-5 |

Trustworthiness: The carbon directly bonded to the fluorine atom (C5) is expected to have the most downfield chemical shift in the aromatic region and exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 245 Hz. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-5-methylbenzyl bromide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] The choice of solvent is critical as it should not have signals that overlap with the analyte peaks.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] The IR spectrum of 3-Fluoro-5-methylbenzyl bromide is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-F bond, and C-Br bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₃, -CH₂Br) | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong (multiple bands) |

| C-F Stretch | 1000-1400 | Strong |

| C-Br Stretch | 500-600 | Medium to Strong |

Expertise & Experience: Aromatic compounds typically exhibit a series of sharp peaks in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.[6][7] The C-H stretching vibrations for aromatic protons occur at slightly higher frequencies (>3000 cm⁻¹) compared to aliphatic C-H stretches (<3000 cm⁻¹).[6] The strong absorption band for the C-F stretch is a key diagnostic feature.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8] For 3-Fluoro-5-methylbenzyl bromide, the mass spectrum will be characterized by the presence of bromine isotopes.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9][10] Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

[C₈H₈⁷⁹BrF]⁺: m/z ≈ 202

-

[C₈H₈⁸¹BrF]⁺: m/z ≈ 204

-

-

Major Fragmentation: The most likely fragmentation pathway is the loss of the bromine atom to form a stable benzylic carbocation.

-

[M - Br]⁺: [C₈H₈F]⁺, m/z ≈ 123

-

| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Identity |

| [M]⁺ | ~202, 204 | Moderate | Molecular ion (isotope pattern) |

| [M-Br]⁺ | ~123 | High (Base Peak) | Tropylium-like ion |

Trustworthiness: The presence of the characteristic M⁺ and M+2 peaks with nearly equal intensity is a strong indicator of a compound containing one bromine atom.[11] The high abundance of the [M-Br]⁺ fragment is expected due to the stability of the resulting benzylic carbocation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron energy of 70 eV.[8]

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion and major fragment ions.

Caption: Expected primary fragmentation pathway in mass spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous identification and characterization of 3-Fluoro-5-methylbenzyl bromide. This guide, grounded in the fundamental principles of spectroscopy, offers researchers and drug development professionals a robust framework for interpreting the expected spectral data of this important chemical intermediate, ensuring confidence in its structural identity and purity.

References

- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.

- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.

- AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. 2023.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2020.

- Chemistry Steps. NMR spectroscopy – An Easy Introduction.

- OpenStax. Spectroscopy of Aromatic Compounds. In: Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. Interpreting Infrared Spectra. 2024.

- OpenStax. Spectroscopy of Aromatic Compounds. 2023.

- The Royal Society of Chemistry. Supplementary Information.

- Specac Ltd. Interpreting Infrared Spectra.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023.

- YouTube. Basic Introduction to NMR Spectroscopy. 2018.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. 2025.

- SlidePlayer. Nuclear Magnetic Resonance (NMR) Spectroscopy direct observation of the H's and C's of a molecules Nuclei are.

- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. 2019.

Sources

- 1. youtube.com [youtube.com]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-methylbenzyl bromide

This guide provides a comprehensive overview of the material safety data for 3-Fluoro-5-methylbenzyl bromide, a crucial reagent in synthetic chemistry and drug discovery. Given its utility in the synthesis of complex organic molecules, a thorough understanding of its hazard profile and handling requirements is paramount for the safety of laboratory personnel. This document synthesizes available data from structurally related compounds to provide a robust framework for risk assessment and management.

Hazard Identification and Classification

3-Fluoro-5-methylbenzyl bromide is a corrosive and lachrymatory compound, demanding strict adherence to safety protocols. Based on the hazard profiles of analogous structures, it is classified as a hazardous substance.

GHS Classification:

-

Serious Eye Damage/Eye Irritation: Category 1[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

Signal Word: Danger[2][3][4][5]

Hazard Pictograms:

| Pictogram | Hazard Class |

| Corrosion[2] | |

| Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation |

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray[2].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[2].

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[2].

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[1].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

-

P310: Immediately call a POISON CENTER or doctor/physician[1].

-

P405: Store locked up[1].

-

P501: Dispose of contents/container to an approved waste disposal plant[1].

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Fluoro-5-methylbenzyl bromide is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | [7] |

| Molecular Weight | 203.05 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | Not explicitly available; similar compounds boil at elevated temperatures under vacuum. | |

| Solubility | Insoluble in water, soluble in organic solvents. | [8] |

| CAS Number | 212268-39-8 | [9][10] |

Toxicological Profile: Routes of Exposure and Health Effects

Exposure to 3-Fluoro-5-methylbenzyl bromide can cause significant adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Inhalation: Inhalation of vapors or mists can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, headache, and nausea.[1] The material is destructive to the tissue of the mucous membranes and upper respiratory tract.[1]

-

Skin Contact: Direct contact with the skin causes severe burns and blistering.[2][3] Prolonged or repeated exposure can lead to progressive ulceration if not treated immediately.[2]

-

Eye Contact: This compound is a lachrymator and is extremely corrosive to the eyes.[11] Contact can cause serious eye damage, including corneal burns and potentially permanent blindness.[2][3]

-

Ingestion: Ingestion may cause severe burns to the mouth, throat, and stomach, with a risk of perforation.[12][13] Vomiting should not be induced.[3]

Protocols for Safe Handling, Storage, and Use

Adherence to stringent safety protocols is essential when working with 3-Fluoro-5-methylbenzyl bromide to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

-

Ventilation: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and changed frequently.

-

Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Safe Handling and Hygiene Practices

-

Avoid inhalation of vapors and direct contact with skin and eyes.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a locked cabinet or a designated area for corrosive materials.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[1][13]

Emergency Response and First-Aid Procedures

Immediate and appropriate action is critical in the event of an emergency involving 3-Fluoro-5-methylbenzyl bromide.

Accidental Release Measures

A systematic approach to spill management is crucial to prevent exposure and environmental contamination.

Caption: Workflow for Accidental Spill Response.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Fire-Fighting Measures

While not highly flammable, 3-Fluoro-5-methylbenzyl bromide poses specific hazards in a fire.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.

-

Specific Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[1][2]

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Chemical waste should be collected in a designated, labeled, and sealed container.

-

Do not dispose of this chemical down the drain or in the general trash. Contact your institution's Environmental Health and Safety (EH&S) department for proper disposal procedures.[1]

References

-

PubChem. (n.d.). 3-fluoro-5-methylbenzyl bromide. Retrieved from [Link]

-

OSHA. (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Rentokil Initial. (2012). MATERIAL SAFETY DATA SHEET - METHYL BROMIDE. Retrieved from [Link]

-

Fisher Scientific. (2025). 3-Chloro-5-fluorobenzyl bromide SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.ca [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - 3-fluoro-5-methylbenzyl bromide (C8H8BrF) [pubchemlite.lcsb.uni.lu]

- 8. guidechem.com [guidechem.com]

- 9. 3-FLUORO-5-METHYLBENZYL BROMIDE | 212268-39-8 [chemicalbook.com]

- 10. 3-FLUORO-5-METHYLBENZYL BROMIDE CAS#: 212268-39-8 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-5-methylbenzyl bromide

Introduction

3-Fluoro-5-methylbenzyl bromide is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide functional group, is further modulated by the electronic effects of a fluorine atom and a methyl group on the benzene ring. This unique substitution pattern makes it a valuable building block for introducing the 3-fluoro-5-methylbenzyl moiety into more complex molecules. The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This guide provides a comprehensive analysis of the compound's core reactivity, stability, and handling, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Stability

A foundational understanding of the physical and chemical properties of 3-Fluoro-5-methylbenzyl bromide is essential for its safe and effective use.

| Property | Value |

| Chemical Name | 1-(bromomethyl)-3-fluoro-5-methylbenzene |

| CAS Number | 212268-39-8[3] |

| Molecular Formula | C₈H₈BrF[4] |

| Molecular Weight | 203.05 g/mol |

| Appearance | Typically a colorless to light yellow liquid |

| Boiling Point | Data varies, approx. 82-84 °C at 13 hPa |

| Density | Approx. 1.456 g/cm³[5] |

Stability and Storage

3-Fluoro-5-methylbenzyl bromide is stable under normal laboratory storage conditions.[6] However, as a reactive benzylic halide, certain precautions are necessary to ensure its integrity.

-

Conditions to Avoid: The compound is sensitive to moisture, which can lead to hydrolysis of the benzylic bromide. It should also be protected from heat, sparks, and open flames.[6][7][8]

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, as these can readily react with the compound.[6][7][8]

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7] The material is also noted to be a lachrymator, meaning it can cause tearing, further emphasizing the need for proper containment.[6][9]

Core Reactivity Analysis

The reactivity of 3-Fluoro-5-methylbenzyl bromide is dominated by the benzylic bromide group, which is an excellent electrophilic site for nucleophilic attack.

Nucleophilic Substitution Reactions

Benzylic halides are highly susceptible to nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism, and the operative pathway is influenced by the solvent, the nucleophile, and the electronic properties of the aromatic ring.

-

SN2 Mechanism: As a primary halide, 3-Fluoro-5-methylbenzyl bromide is sterically unhindered, favoring a bimolecular (SN2) pathway where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single concerted step. This pathway is common for primary benzylic halides.

-

SN1 Mechanism: The benzylic position is capable of stabilizing a positive charge through resonance delocalization into the aromatic ring.[10][11] This stabilization of the benzylic carbocation intermediate makes a unimolecular (SN1) pathway viable, particularly with weaker nucleophiles or in polar, protic solvents.

The electronic contributions of the ring substituents play a critical role in modulating the rates of these pathways:

-

Methyl Group (-CH₃): This is an electron-donating group through induction and hyperconjugation. It stabilizes the benzylic carbocation, thereby accelerating an SN1 reaction.

-

Fluoro Group (-F): The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which would destabilize the carbocation and slow an SN1 reaction. Conversely, it has a weaker, electron-donating resonance effect (+M) via its lone pairs, which could offer some stabilization. In halogens, the inductive effect typically dominates.

The net effect is a finely balanced reactivity profile. The deactivating inductive effect of the fluorine atom makes the benzylic carbon more electrophilic, potentially accelerating the SN2 pathway. Simultaneously, the stabilizing effect of the methyl group and resonance delocalization keep the SN1 pathway accessible under appropriate conditions.

Caption: Generalized SN2 mechanism for 3-Fluoro-5-methylbenzyl bromide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-FLUORO-5-METHYLBENZYL BROMIDE | 212268-39-8 [chemicalbook.com]

- 4. PubChemLite - 3-fluoro-5-methylbenzyl bromide (C8H8BrF) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. quora.com [quora.com]

- 11. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-methylbenzyl Bromide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-fluoro-5-methylbenzyl bromide, a crucial building block in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.

Introduction: The Significance of Solubility in Synthesis

3-Fluoro-5-methylbenzyl bromide is a halogenated aromatic compound of significant interest in contemporary organic synthesis and medicinal chemistry.[1] The strategic incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, which are critical parameters in drug design.[1] Understanding the solubility of this intermediate is paramount for reaction optimization, purification, and formulation. This guide will provide a foundational understanding of its solubility profile, enabling scientists to make informed decisions in their experimental designs.

Physicochemical Properties of 3-Fluoro-5-methylbenzyl Bromide

The solubility of a compound is intrinsically linked to its physical and chemical properties. Below is a summary of the known properties of 3-fluoro-5-methylbenzyl bromide:

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrF | [2] |

| Molecular Weight | 203.05 g/mol | [3] |

| Appearance | Colourless liquid | [4] |

| Boiling Point | 210.6±25.0 °C (Predicted) | [4] |

| Density | 1.456±0.06 g/cm³ (Predicted) | [4] |

| Predicted Solubility | Difficult to mix | [4] |

| InChIKey | PVDKNKUVHSULSN-UHFFFAOYSA-N | [2] |

The presence of a polar carbon-fluorine bond and a carbon-bromine bond, contrasted with the nonpolar methyl-substituted benzene ring, results in a molecule with moderate overall polarity. This structure is key to understanding its interactions with various solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This rule suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents will tend to dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[5][6]

For 3-fluoro-5-methylbenzyl bromide, its aromatic ring and methyl group contribute to its nonpolar character, while the fluorobenzyl bromide moiety introduces polarity. Therefore, it is expected to exhibit good solubility in solvents of intermediate polarity and limited solubility in highly polar or very nonpolar solvents.

Qualitative Solubility Predictions:

-

High Solubility Expected: In solvents of moderate polarity such as dichloromethane (DCM), chloroform, and diethyl ether. These solvents can interact favorably with both the polar and nonpolar regions of the molecule.

-

Moderate Solubility Expected: In less polar solvents like toluene and tetrahydrofuran (THF), and in more polar aprotic solvents such as ethyl acetate.

-

Low to Negligible Solubility Expected: In highly polar protic solvents like water and methanol, and in very nonpolar solvents such as hexanes. The strong hydrogen bonding network of water, for instance, would be difficult for the moderately polar 3-fluoro-5-methylbenzyl bromide to disrupt.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for precise quantitative data. A standard laboratory method for determining solubility is the static equilibrium method.

Experimental Workflow:

Below is a detailed protocol for determining the solubility of 3-fluoro-5-methylbenzyl bromide in a given organic solvent.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Preparation:

-

Select a range of organic solvents of varying polarities.

-

Allow the solvents and the solute (3-fluoro-5-methylbenzyl bromide) to reach thermal equilibrium in a temperature-controlled environment (e.g., a 25°C water bath).

-

-

Initial Qualitative Assessment: [7]

-

In a series of small test tubes, add approximately 25 mg of 3-fluoro-5-methylbenzyl bromide.

-

To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solute fully dissolves. This provides a preliminary, qualitative assessment of solubility.

-

-

Quantitative Determination (Static Equilibrium Method):

-

Prepare several vials for each solvent to be tested.

-

To each vial, add a known mass of 3-fluoro-5-methylbenzyl bromide (an excess amount is required to ensure a saturated solution).

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for several hours to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter to prevent transfer of any solid particles.

-

Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the dissolved solute.[6]

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the mass of the solute dissolved in the initial volume of the supernatant.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Safety Precautions

3-Fluoro-5-methylbenzyl bromide is a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9] It is classified as a corrosive material that can cause severe skin burns and eye damage.[9] Always consult the Safety Data Sheet (SDS) before handling.[8][9][10]

Conclusion

While specific, publicly available quantitative data on the solubility of 3-fluoro-5-methylbenzyl bromide is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. It is anticipated to be most soluble in organic solvents of moderate polarity. For precise applications, the experimental protocol detailed in this guide provides a robust framework for its quantitative determination. This knowledge is critical for the effective use of this versatile building block in advancing pharmaceutical and chemical research.

References

-

How to determine the solubility of a substance in an organic solvent? | ResearchGate. (2024-05-28). Retrieved from ResearchGate. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). Retrieved from YouTube. [Link]

-

Experiment 1 Solubility of Organic Compounds | PDF - Scribd. Retrieved from Scribd. [Link]

-

What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. Retrieved from a chemical information website. [Link]

-

3-fluoro-5-methylbenzyl bromide (C8H8BrF) - PubChemLite. Retrieved from PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 3-fluoro-5-methylbenzyl bromide (C8H8BrF) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-FLUORO-5-METHYLBENZYL BROMIDE CAS#: 212268-39-8 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Fluoro-5-methylbenzyl bromide: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-fluoro-5-methylbenzyl bromide, a crucial reagent in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

Halogenated benzyl bromides are a cornerstone of organic synthesis, prized for the reactivity of the benzylic bromide as an excellent electrophile in a variety of nucleophilic substitution reactions. The strategic incorporation of fluorine into these building blocks has become a pillar of modern drug discovery. The fluorine atom, with its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.

3-Fluoro-5-methylbenzyl bromide, in particular, serves as a key intermediate for introducing the 3-fluoro-5-methylbenzyl moiety into more complex molecules, making it a valuable tool for medicinal chemists aiming to fine-tune the properties of potential drug candidates.[1]

Core Properties of 3-Fluoro-5-methylbenzyl bromide

A thorough understanding of the physicochemical properties of 3-Fluoro-5-methylbenzyl bromide is essential for its effective use in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 1-(bromomethyl)-3-fluoro-5-methylbenzene | PubChem |

| CAS Number | 212268-39-8 | ChemicalBook[2] |

| Molecular Formula | C₈H₈BrF | PubChemLite[3] |

| Molecular Weight | 203.05 g/mol | --- |

| Monoisotopic Mass | 201.97934 Da | PubChemLite[3] |

| Appearance | Likely a colorless to light yellow liquid | --- |

| Predicted XlogP | 2.9 | PubChemLite[3] |

Synthesis of 3-Fluoro-5-methylbenzyl bromide

The most common and industrially scalable method for the synthesis of 3-Fluoro-5-methylbenzyl bromide is the radical bromination of 3-fluoro-5-methyltoluene. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is a classic and effective method for this transformation.[4][5]

Caption: Synthetic pathway to 3-Fluoro-5-methylbenzyl bromide.

Experimental Protocol: Wohl-Ziegler Bromination of 3-fluoro-5-methyltoluene

This protocol is a representative procedure based on the well-established Wohl-Ziegler bromination.[4]

Materials:

-

3-Fluoro-5-methyltoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile[4]

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-5-methyltoluene (1.0 eq).

-